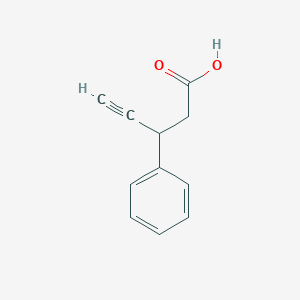
3-Phenylpent-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpent-4-ynoic acid is an organic compound with the molecular formula C11H10O2. It is characterized by a phenyl group attached to a pentynoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-Phenylpent-4-ynoic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with propargyl bromide in the presence of a base, followed by oxidation to form the desired acid. Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of phenylboronic acid with a suitable alkyne precursor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions
3-Phenylpent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpentanoic acid or phenylpentanone.
Reduction: Formation of phenylpentene or phenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
3-Phenylpent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Phenylpent-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
3-Phenylpropionic acid: Similar structure but lacks the alkyne group.
4-Phenylbut-3-ynoic acid: Similar structure with a different position of the alkyne group.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain.
Uniqueness
3-Phenylpent-4-ynoic acid is unique due to the presence of both a phenyl group and an alkyne group, which imparts distinct reactivity and potential applications compared to its analogs. The alkyne group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-phenylpent-4-ynoic acid |
InChI |
InChI=1S/C11H10O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,12,13) |
InChIキー |
TYSKVNXYFWXDKA-UHFFFAOYSA-N |
正規SMILES |
C#CC(CC(=O)O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


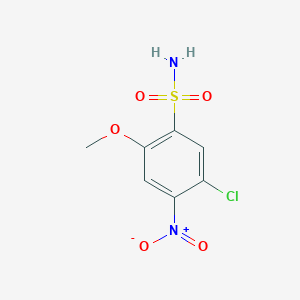
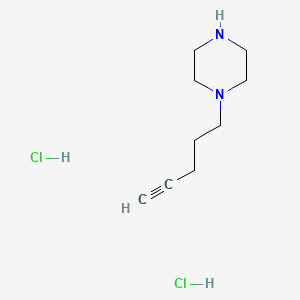
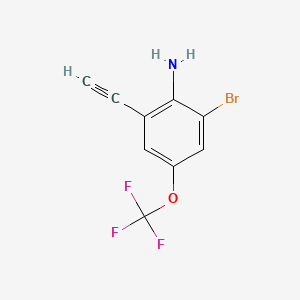
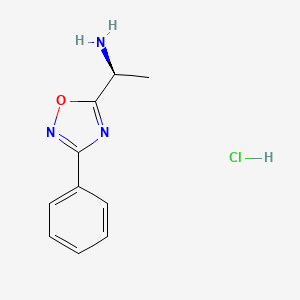
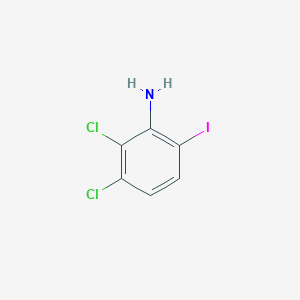
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)
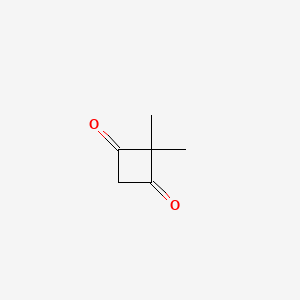
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)
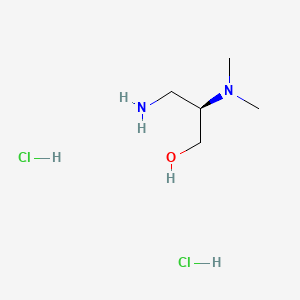
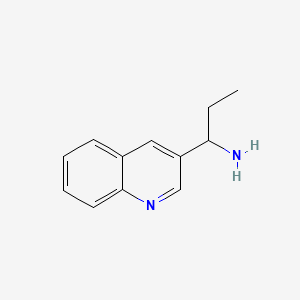
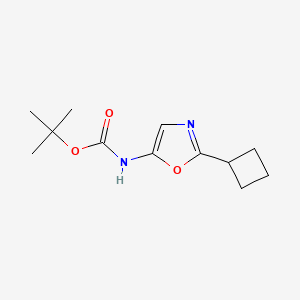
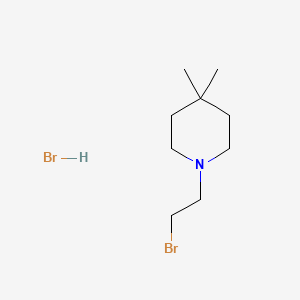
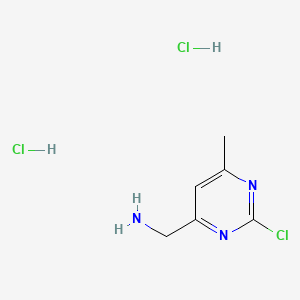
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
